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molecular formula C10H16ClNO2 B1289854 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 91252-27-6

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1289854
M. Wt: 217.69 g/mol
InChI Key: PQHFDOBOSKIMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794404B2

Procedure details

3,4-Dimethoxybenzaldehyde (5.00 g, 30 mmol) was dissolved in anhydrous THF (10 mL) and the solution cooled in ice under an argon atmosphere. Lithium bis(trimethylsilyl)amide (1 M in THF, 36 mmol, 36 mL) was added dropwise and the resulting mixture stirred at 0° C. for 30 min. Methylmagnesium bromide (1.4 M in THF, 2 equiv., 72 mmol, 43 mL) was added and the solution allowed to warm up to room temperature. It was then reflux for 24 h. The reaction mixture was then cooled to room temperature and poured into saturated aqueous NH4Cl (200 mL). The mixture was extracted twice with DCM (75 mL) and the extract dried over MgSO4. The solution was concentrated to a volume of about 25 mL under reduced pressure and diluted with an equal volume of Et2O. Excess hydrogen chloride (4 M in dioxane) was added, and the resulting precipitate collected by filtration. It was washed with Et2O and dried in vacuo. DL-3,4-Dimethoxy-α-methylbenzylamine hydrochloride (5.1 g, 78% yield) was obtained as an orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][Si]([N-][Si](C)(C)C)(C)C.[Li+].C[Mg]Br.[NH4+:26].[Cl-:27]>C1COCC1>[ClH:27].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]([NH2:26])[CH3:13] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
43 mL
Type
reactant
Smiles
C[Mg]Br
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled in ice under an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was then reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with DCM (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a volume of about 25 mL under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with an equal volume of Et2O
ADDITION
Type
ADDITION
Details
Excess hydrogen chloride (4 M in dioxane) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
It was washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.COC=1C=C(C(C)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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